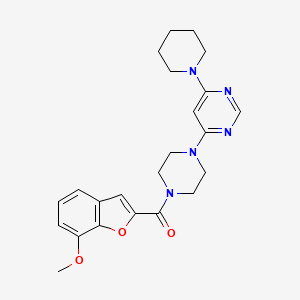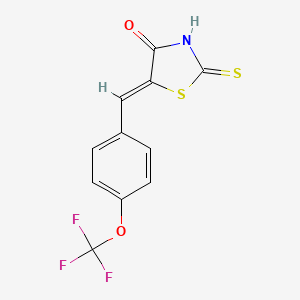
(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s unique structure, featuring a thiazolidinone core with a trifluoromethoxybenzylidene substituent, contributes to its potential as a pharmacologically active molecule .
作用机制
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities .
Mode of Action
Thiazolidin-4-one derivatives are known to inhibit various enzymes and cell lines, contributing to their role in anticancer activity .
Biochemical Pathways
Thiazolidin-4-one derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Pharmacokinetics
Thiazolidin-4-one derivatives have been the subject of various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
It has been noted that thiazolidin-4-one derivatives can reduce the viability and proliferation of certain cell lines more efficiently compared to normal thiazolidin-4-one derivatives .
Action Environment
The synthesis of thiazolidin-4-one derivatives has been explored using various agents, including green synthesis, which could potentially influence the compound’s action in different environments .
生化分析
Biochemical Properties
The biochemical properties of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one are largely determined by its thiazolidinedione nucleus . This nucleus is present in numerous biological compounds and is involved in the control of various physiological activities . The compound has been found to exhibit good bactericidal activity against various Gram-positive and Gram-negative bacteria . The bactericidal activity of thiazolidinediones derivatives depends on the substitution on the heterocyclic thiazolidine ring .
Cellular Effects
The cellular effects of this compound are not fully understood. Thiazolidinediones have been reported to exhibit a broad range of effects on cells. For instance, they have been found to exhibit antimicrobial activity against various bacterial strains . In addition, they have been reported to possess antidiabetic properties, suggesting that they may influence cellular metabolism .
Molecular Mechanism
Thiazolidinediones have been reported to interact with various biomolecules . For instance, they have been found to exhibit affinity towards COX-2, acetylcholinesterase, aldose reductase, and thyroid hormone receptor alpha .
Temporal Effects in Laboratory Settings
Thiazolidinediones have been reported to exhibit a fast and efficient reaction with aliphatic aldehydes and 1,2-aminothiols .
Dosage Effects in Animal Models
Thiazolidinediones have been reported to exhibit antidiabetic effects in animal models .
Metabolic Pathways
Thiazolidinediones have been reported to interact with various enzymes .
Transport and Distribution
Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Thiazolidinediones have been reported to exhibit a broad range of pharmacological activities, suggesting that they may be directed to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with thiosemicarbazide, followed by cyclization . The reaction is usually carried out in the presence of a base, such as sodium acetate, and under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学研究应用
相似化合物的比较
Similar Compounds
Thiazolidin-2,4-dione: Known for its antidiabetic properties.
Thiazolidin-4-one: Exhibits antimicrobial and anticancer activities.
Thiazole-based Schiff bases: Display significant pharmacological potential, including antibacterial and antioxidant activities.
Uniqueness
(Z)-2-thioxo-5-(4-(trifluoromethoxy)benzylidene)thiazolidin-4-one stands out due to its trifluoromethoxybenzylidene substituent, which enhances its biological activity and stability . This unique structural feature contributes to its potential as a versatile pharmacophore in drug development .
属性
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[4-(trifluoromethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S2/c12-11(13,14)17-7-3-1-6(2-4-7)5-8-9(16)15-10(18)19-8/h1-5H,(H,15,16,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPPNIWVGZZPJT-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2606506.png)
![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)
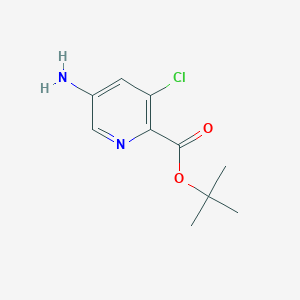
![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)
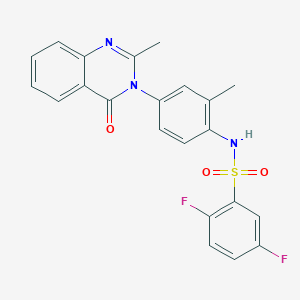
![4-methyl-3-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole](/img/structure/B2606517.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)
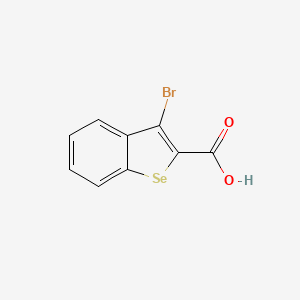
![1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B2606524.png)
![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)

